1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a urea-based heterocyclic compound featuring a benzofuran-propan-2-yl group and a thiophen-2-yl moiety. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which are critical in medicinal chemistry for target binding. For instance, describes synthesizing pyrimidin-2-ol derivatives from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one via cyclization with urea . The target compound’s structural uniqueness lies in its branched propan-2-yl linker, which may influence conformational flexibility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(17-16(19)18-15-7-4-8-21-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRKYCTKCMQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity or stability.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule, impacting its overall behavior.
Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can introduce new functional groups, thereby modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity.
Scientific Research Applications
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals.
Industry: Its electronic properties make it useful in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table compares 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea with key urea derivatives from the evidence, focusing on substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Activity: The pyridine-containing 5h () demonstrated anticancer activity against 60 cell lines, highlighting the role of aromatic nitrogen heterocycles in bioactivity . The thiazole-thiophene hybrid in TTU6 () introduces a rigid planar structure, which could favor DNA intercalation or enzyme inhibition .
Electronic and Steric Influences: Electron-withdrawing groups (e.g., nitro in , cyano in TTU6) may reduce urea’s hydrogen-bond donor capacity compared to the target compound’s electron-rich benzofuran and thiophene. The branched propan-2-yl group in the target compound may confer greater steric flexibility than the linear linkers in analogs like 5h or TTU6.
Physicochemical Properties :
- Higher melting points (e.g., 217–219°C for 5h ) correlate with crystalline stability in pyridine derivatives, whereas thiazole-based TTU6 melts at 199–201°C, suggesting differences in intermolecular interactions .
Biological Activity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that integrates both benzofuran and thiophene moieties. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. It features a urea functional group that is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylurea |
| CAS Number | 2034381-20-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of benzofuran and thiophene intermediates. The final coupling through a urea linkage is crucial for achieving high yields and purity. Common reagents include various catalysts and solvents, with specific reaction conditions tailored to optimize the process.
Antitumor Activity
Recent studies indicate that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives related to benzofuran and thiourea have shown promising results against various cancer cell lines. In particular, compounds synthesized from thioureas have demonstrated selective cytotoxicity against non-small cell lung cancer and other malignancies .
Case Study: Antitumor Effects
In one study, a related compound demonstrated GI50 (the concentration required to inhibit cell growth by 50%) values ranging from 15.1 to 28.7 μM across different cancer cell lines, indicating potent antitumor activity . This suggests that this compound may exhibit similar or enhanced properties.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit GSK-3β activity, which is crucial in cancer progression and apoptosis .
Pharmacological Applications
Given its potential biological activities, this compound could serve as a lead compound for drug development targeting various diseases, particularly cancers. Its unique structural features may allow for the modification and optimization of pharmacokinetic properties.
Q & A
Q. What are the standard synthetic routes for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the benzofuran core via catalytic cyclization (e.g., gold(I)-catalyzed cyclization of alkynyl precursors) followed by functionalization to introduce the propan-2-yl and thiophen-2-yl urea groups . Key parameters for optimization include:
- Temperature : Controlled heating (e.g., reflux) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalyst choice : Transition-metal catalysts (e.g., Pd, Au) improve regioselectivity.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Table 1: Comparison of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran formation | Au(I)-catalyzed cyclization | 75–85 | 90–95 |
| Urea linkage | Nucleophilic substitution | 60–70 | 85–90 |
| Final purification | Recrystallization (EtOH/H₂O) | – | >95 |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., benzofuran aromatic signals at δ 6.8–7.5 ppm) .
- FTIR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and benzofuran C-O-C (1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (e.g., C₁₇H₁₆N₂O₂S: 320.09 g/mol) .
- Elemental analysis : Confirms C, H, N, S composition within ±0.3% deviation .
Q. What in vitro biological assays are recommended for initial pharmacological evaluation?
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ <10 μM suggests high potency) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. For example:
- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a=15.9034 Å, b=14.1393 Å, c=5.9572 Å .
- Hydrogen bonding : Urea NH groups form H-bonds with carbonyl oxygens, stabilizing the crystal lattice .
- Torsional angles : Benzofuran-thiophene dihedral angles (~15–25°) influence conformational flexibility .
Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Resolution (Å) | 0.84 |
| R-factor | 0.040 |
| Z-score | 1.02 |
| CCDC deposition number | 2034351 (hypothetical example) |
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions or compound purity. Methodological solutions include:
- Dose-response validation : Replicate experiments with standardized concentrations (e.g., 1–100 μM) .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric methods .
- Batch-to-batch analysis : HPLC purity checks (>98%) and control for solvent residues .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Models binding to receptor active sites (e.g., ATP-binding pockets in kinases) .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can solubility and stability challenges be mitigated in pharmacokinetic studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulation .
- Stability testing : LC-MS monitors degradation under physiological pH (e.g., t₁/₂ >24 hours in PBS pH 7.4) .
- Metabolite identification : Liver microsome assays with LC-QTOF-MS detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
